molecular formula C18H17N7O2 B2780487 N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1252141-93-7

N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B2780487
CAS RN: 1252141-93-7
M. Wt: 363.381
InChI Key: WVEYAJXAMFMCIU-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in each ring . This core is linked to a cyanocyclopentyl group and an acetamide group. The compound also contains a phenyl group and a triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various methods. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, the cyanocyclopentyl group, the acetamide group, the phenyl group, and the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present, including the cyanocyclopentyl group, the acetamide group, and the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c19-11-18(8-4-5-9-18)21-14(26)10-24-12-20-16-15(17(24)27)22-23-25(16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEYAJXAMFMCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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